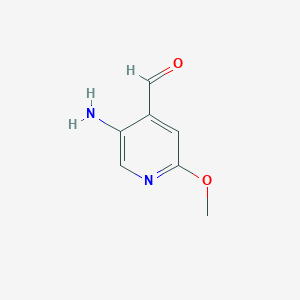![molecular formula C15H19NO5S B13452937 (5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)
(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Faropenem Related Compound 4 is a derivative of faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase degradation . Faropenem Related Compound 4 shares similar structural features and pharmacological properties, making it a subject of interest in scientific research and pharmaceutical development.
Métodos De Preparación
The synthesis of Faropenem Related Compound 4 involves several steps, starting from the core structure of faropenem. One common method includes treating a compound with an alkali metal salt of a substituted or unsubstituted carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . The reaction mixture is then treated with water and a water-miscible solvent to isolate the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Faropenem Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, such as halogens or alkyl groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Faropenem Related Compound 4 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of beta-lactam antibiotics.
Biology: Researchers investigate its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: It is explored for its efficacy in treating bacterial infections, particularly those caused by resistant strains.
Mecanismo De Acción
Faropenem Related Compound 4 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains that make up the bacterial cell wall. This inhibition weakens the cell wall, leading to bacterial cell death . The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Faropenem Related Compound 4 is compared with other beta-lactam antibiotics, including:
Penicillins: Faropenem has a broader spectrum of activity and better resistance to beta-lactamase degradation.
Cephalosporins: Faropenem exhibits higher stability and efficacy against certain resistant bacterial strains.
Similar compounds include imipenem, meropenem, and ertapenem, which are also beta-lactam antibiotics with broad-spectrum activity .
Propiedades
Fórmula molecular |
C15H19NO5S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H19NO5S/c1-3-6-21-15(19)11-12(9-5-4-7-20-9)22-14-10(8(2)17)13(18)16(11)14/h3,8-10,14,17H,1,4-7H2,2H3/t8-,9-,10+,14-/m1/s1 |
Clave InChI |
KDUOTWOTIWSCEX-DLVJRCHESA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)OCC=C)O |
SMILES canónico |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




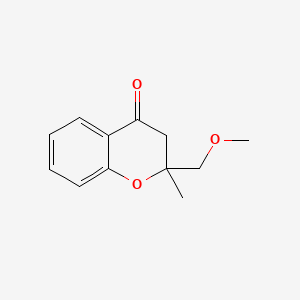
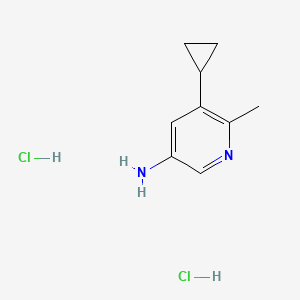
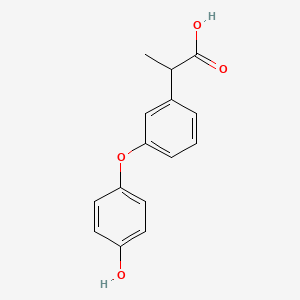

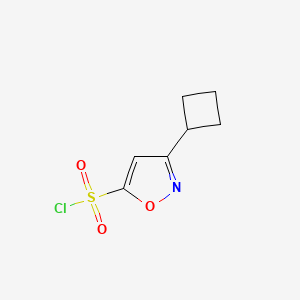
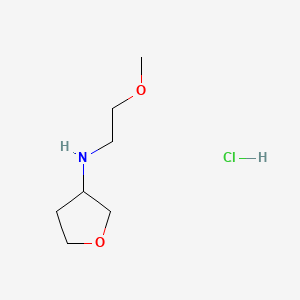
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)

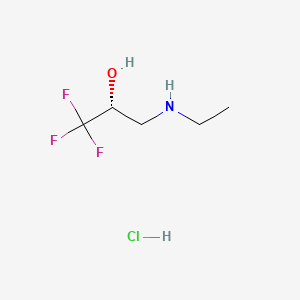
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

